molecular formula C23H22N2O3 B2942129 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 612047-15-1

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2942129
CAS No.: 612047-15-1
M. Wt: 374.44
InChI Key: AQWUVJWHKOTFLQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenoxyethylamine, followed by cyclization to form the benzodiazole ring. The reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the benzodiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Possible use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzodiazole: Lacks the methoxy and phenoxyethyl groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis.

    2-Phenoxyethylamine: Another precursor in the synthesis.

Uniqueness

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is unique due to the presence of both methoxy and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to other benzodiazoles.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-26-21-13-12-17(16-22(21)27-2)23-24-19-10-6-7-11-20(19)25(23)14-15-28-18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWUVJWHKOTFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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